N1,N4-BIS(2-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE
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Overview
Description
N1,N4-BIS(2-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound with the molecular formula C24H24N2O4. This compound is characterized by the presence of two ethoxyphenyl groups attached to a benzene-1,4-dicarboxamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(2-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS(2-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium ethoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N1,N4-BIS(2-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N1,N4-BIS(2-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate various biochemical processes. Its ethoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
N1,N4-BIS(4-BUTYLPHENYL)BENZENE-1,4-DIAMINE: Used in the synthesis of charge transport and light-emitting polymers.
N1,N4-BIS(2-AMINOPHENYL)BENZENE-1,4-DICARBOXAMIDE: Investigated for its potential use in drug discovery and as a screening compound.
Uniqueness
N1,N4-BIS(2-ETHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to its ethoxyphenyl groups, which provide specific chemical properties and reactivity. These groups enhance its solubility in organic solvents and its ability to form stable complexes with metal ions, making it valuable in various scientific research applications.
Properties
IUPAC Name |
1-N,4-N-bis(2-ethoxyphenyl)benzene-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-3-29-21-11-7-5-9-19(21)25-23(27)17-13-15-18(16-14-17)24(28)26-20-10-6-8-12-22(20)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWOATLOAMSVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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